molecular formula C8H6N2O3 B1511938 7-Hydroxy-1H-indazole-5-carboxylic acid CAS No. 1131605-20-3

7-Hydroxy-1H-indazole-5-carboxylic acid

Cat. No.: B1511938
CAS No.: 1131605-20-3
M. Wt: 178.14 g/mol
InChI Key: VGZKUBKJPAKVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-1H-indazole-5-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a hydroxyl (-OH) group at position 7 and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₈H₅N₂O₃, with a molecular weight of 177.14 g/mol (inferred from analogs like 7-chloro-1H-indazole-5-carboxylic acid, which has a molecular weight of 196.59 g/mol ).

Properties

CAS No.

1131605-20-3

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

7-hydroxy-1H-indazole-5-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-6-2-4(8(12)13)1-5-3-9-10-7(5)6/h1-3,11H,(H,9,10)(H,12,13)

InChI Key

VGZKUBKJPAKVEC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C=NN2)O)C(=O)O

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 7-Hydroxy-1H-indazole-5-carboxylic acid, emphasizing substituent effects on properties and bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
This compound -OH (C7), -COOH (C5) C₈H₅N₂O₃ 177.14 (estimated) High polarity due to -OH and -COOH; potential for hydrogen bonding. Limited direct data.
7-Chloro-1H-indazole-5-carboxylic acid -Cl (C7), -COOH (C5) C₈H₅ClN₂O₂ 196.59 Increased lipophilicity vs. hydroxy analog; used in medicinal chemistry scaffolds .
7-Fluoro-1H-indazole-5-carboxylic acid -F (C7), -COOH (C5) C₈H₅FN₂O₂ 180.14 Enhanced metabolic stability; fluorine’s electronegativity may improve receptor binding .
7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid -CF₃ (C7), -COOH (C5) C₉H₅F₃N₂O₂ 242.14 High lipophilicity; trifluoromethyl group improves bioavailability and CNS penetration .
5-Methoxy-1H-indazole-7-carboxylic acid -OCH₃ (C5), -COOH (C7) C₉H₈N₂O₃ 192.17 Methoxy group enhances solubility; positional isomerism alters pharmacophore interactions .
1H-Indazole-5-carboxylic acid -COOH (C5) C₈H₆N₂O₂ 162.14 Parent compound; used as a scaffold for kinase inhibitors and anti-inflammatory agents .
7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid -OH (C7), -CH₃ (N1), -COOH (C5) C₉H₈N₂O₃ 192.17 Methylation at N1 reduces acidity; may improve membrane permeability .

Key Comparative Insights:

For example, 7-chloro and 7-trifluoromethyl analogs have higher molecular weights and logP values compared to the hydroxy derivative . Hydroxy and methoxy groups improve solubility via hydrogen bonding but may limit blood-brain barrier penetration .

Biological Activity: Angiotensin II antagonists like CV-11974 () demonstrate that carboxylic acid groups at position 7 (benzimidazole core) are critical for receptor binding. Fluorinated analogs (e.g., 7-fluoro) are often prioritized in drug discovery due to their metabolic stability and enhanced target affinity .

Synthetic Accessibility :

  • Bromo and iodo substituents (e.g., compounds 8–10 in ) are commonly introduced via palladium-catalyzed cross-coupling, enabling modular synthesis of diverse analogs. However, hydroxy and carboxylic acid groups may require protective strategies during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.